An In-depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its Derivatives
An In-depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its parent carboxylic acid. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of novel heterocyclic compounds.
Introduction: The Significance of the Thiazole-Pyrrolidine Scaffold
The convergence of the thiazole and pyrrolidine ring systems in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug discovery. Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs.
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent feature in a vast array of natural products and synthetic pharmaceuticals. Its inclusion in a molecular structure can significantly influence physicochemical properties such as solubility and basicity, and it can play a crucial role in establishing key binding interactions with biological targets.
The subject of this guide, the 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate framework, combines these two important pharmacophores. This unique arrangement offers the potential for novel biological activities and presents an intriguing target for synthetic exploration and therapeutic development.
Molecular Structure and Key Features
The core structure consists of a 1,3-thiazole ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group and at the 4-position with a carboxylate group.
Caption: General structure of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate.
Physicochemical Properties
Parent Compound: 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid
This is the foundational molecule from which the carboxylate esters are derived. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number.
| Property | Value | Source |
| CAS Number | 920484-29-3 | [2] |
| Molecular Formula | C₉H₁₂N₂O₂S | [2] |
| Molecular Weight | 212.27 g/mol |
The presence of both a carboxylic acid group (acidic) and a pyrrolidine nitrogen (basic) suggests that this compound is amphoteric and likely exists as a zwitterion under certain pH conditions. Its solubility is expected to be pH-dependent, with increased solubility in both acidic and basic aqueous solutions.
Carboxylate Esters (Methyl and Ethyl)
The methyl and ethyl esters are expected to be less polar and more soluble in organic solvents compared to the parent carboxylic acid. The following table summarizes the anticipated and, where available, reported properties of related compounds.
| Property | Methyl 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (Predicted) | Ethyl 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (Predicted) | Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate (Reported) |
| Molecular Formula | C₁₀H₁₄N₂O₂S | C₁₁H₁₆N₂O₂S | C₉H₁₃N₃O₂S |
| Molecular Weight | 226.30 g/mol | 240.32 g/mol | 227.29 g/mol [3] |
| Melting Point | Likely a low-melting solid or oil | Likely a low-melting solid or oil | 194 - 196 °C[3] |
| Boiling Point | Expected to be high; requires vacuum distillation | Expected to be high; requires vacuum distillation | Not reported |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) | Not reported |
| Appearance | Expected to be a colorless to pale yellow solid or oil | Expected to be a colorless to pale yellow solid or oil | Not reported |
Synthesis and Characterization
A plausible and efficient route for the synthesis of the target compound and its derivatives is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-halocarbonyl compound with a thioamide.
Caption: Proposed synthesis of Ethyl 2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
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Preparation of Pyrrolidine-1-carbothioamide: This intermediate can be synthesized from pyrrolidine and a suitable thiocarbonylating agent.
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Hantzsch Thiazole Synthesis:
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To a solution of pyrrolidine-1-carbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate.
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Hydrolysis to the Carboxylic Acid (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Characterization Techniques
The structural confirmation of the synthesized compounds would rely on a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would confirm the presence of the pyrrolidine, methylene bridge, and thiazole protons, as well as the ethyl or methyl group of the ester. The chemical shifts and coupling patterns would be indicative of the connectivity.
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¹³C NMR spectroscopy would show characteristic signals for the carbon atoms of the thiazole and pyrrolidine rings, the methylene bridge, and the carbonyl carbon of the ester.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group, as well as C-N, C-S, and C=N vibrations of the heterocyclic rings.
Chemical Reactivity and Stability
The reactivity of 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is governed by the functional groups present in the molecule.
Caption: Reactivity profile of the target molecule.
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Ester Hydrolysis: The carboxylate ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid.
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Amide Formation: The ester can be converted to a variety of amides through reaction with primary or secondary amines. This offers a straightforward route to expand a chemical library for structure-activity relationship (SAR) studies.
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Reactions at the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is basic and can be protonated to form salts. It can also act as a nucleophile in various reactions.
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Thiazole Ring Chemistry: The thiazole ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carboxylate group at the 4-position may influence the regioselectivity.
The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will likely lead to hydrolysis of the ester functionality.
Potential Applications in Drug Development
The 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate scaffold is a promising starting point for the development of new therapeutic agents. The documented biological activities of related thiazole and pyrrolidine-containing compounds suggest several potential applications:
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Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity. The pyrrolidine moiety could enhance the binding affinity and selectivity of these compounds for specific cancer-related targets.
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Antimicrobial Agents: The thiazole ring is a key component of some antibiotics. Novel derivatives could be explored for their efficacy against drug-resistant strains of bacteria and fungi.
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Neuroprotective Agents: Certain thiazole-containing compounds have shown promise in the treatment of neurodegenerative diseases. The pyrrolidinomethyl group may modulate the pharmacokinetic properties of these compounds, improving their ability to cross the blood-brain barrier.
Conclusion
2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific scaffold is currently limited, this guide has provided a comprehensive overview of its expected physicochemical properties, plausible synthetic routes, and potential applications based on the established chemistry of its constituent moieties and related analogs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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